Cicloxilic acid

Overview

Description

Preparation Methods

Cycloxilic acid can be synthesized through several methods commonly used for preparing carboxylic acids. One method involves the oxidation of a primary alcohol or an aldehyde . Another method is the hydrolysis of nitriles, which involves heating the nitrile with aqueous acid or base . Additionally, carboxylic acids can be prepared by the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Chemical Reactions Analysis

Cycloxilic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: Cycloxilic acid can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Cycloxilic acid can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Scientific Research Applications

Cycloxilic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cycloxilic acid involves its interaction with molecular targets in the liver to stimulate bile production and inhibit biliary cholesterol output . The exact molecular pathways and targets are still under investigation, but it is known to exert its effects through modulation of bile acid synthesis and secretion .

Comparison with Similar Compounds

Cycloxilic acid is similar to other carboxylic acids in terms of its chemical structure and reactivity. its unique (1S,2R)-stereoconfiguration and specific biological activity set it apart from other compounds. Similar compounds include:

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

Salicylic acid: Known for its use in acne treatment and as a precursor for aspirin.

Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor for penicillin G.

Cycloxilic acid’s unique choleretic activity and its specific stereochemistry make it a valuable compound in both research and industrial applications.

Biological Activity

Cicloxilic acid (CICA), a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological effects of CICA, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a derivative of salicylic acid and is primarily recognized for its role in modulating bile lipid composition and output. It has been studied for its potential effects in patients with biliary drainage systems and gallstones, highlighting its relevance in gastrointestinal health.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that CICA exhibits antimicrobial properties, particularly against specific bacterial strains. In vitro studies have shown that CICA can inhibit the growth of various pathogens, suggesting its potential as an antibacterial agent.

2. Anti-inflammatory Effects

CICA has been associated with anti-inflammatory activity, which may contribute to its therapeutic efficacy in conditions characterized by inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially reducing cytokine production and inflammation markers.

3. Bile Acid Regulation

CICA has been investigated for its effects on bile lipid output in patients with external biliary drainage systems. Studies have demonstrated that CICA can influence bile composition, which is crucial for fat digestion and absorption.

Study 1: Bile Lipid Composition in Gallstone Patients

A multicenter trial evaluated the effect of this compound on bile lipid composition in patients fitted with external biliary drainage systems. The study measured bile output over three-day periods and found significant changes in bile lipid profiles post-treatment with CICA, indicating its potential role in managing gallstone disease .

Study 2: In Vitro Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of CICA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that CICA exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth: CICA may disrupt bacterial cell wall synthesis or function, leading to reduced viability of pathogenic bacteria.

- Modulation of Inflammatory Pathways: By influencing cytokine release and immune cell activation, CICA may help mitigate inflammatory responses.

- Alteration of Bile Composition: CICA's interaction with bile acids can enhance lipid solubility and promote better digestion and absorption of dietary fats.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Bile Output | Significant changes in bile lipid composition in patients after CICA treatment |

| Study 2 | Antimicrobial Activity | Effective against E. coli and S. aureus with notable inhibition rates |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cicloxilic acid, and how can researchers validate its purity and structural integrity?

- Methodological Answer : this compound (CAS 57808-63-6) is synthesized via stereoselective cyclization of phenyl-substituted precursors. Key validation steps include:

- Chromatographic Analysis : Use HPLC or GC-MS to confirm purity (>98%) and detect impurities .

- Spectroscopic Characterization : Employ H/C NMR and IR spectroscopy to verify the (1R,2S)-rel configuration and hydroxyl/carboxylic acid functional groups .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., fluorescence-based kinetics) to identify target proteins. Include controls for pH stability, as this compound’s bioactivity may vary under acidic conditions .

- Computational Modeling : Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities and interaction sites .

- Metabolic Profiling : LC-MS/MS can track metabolite formation in cell cultures to map metabolic pathways .

Q. What protocols ensure this compound’s stability during experimental storage and handling?

- Methodological Answer :

- Storage Conditions : Store at -20°C in inert atmospheres (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

- Solubility Testing : Pre-dissolve in DMSO or ethanol (with concentration <0.1% v/v) to avoid solvent interference .

- Stability Monitoring : Periodic FT-IR analysis detects structural degradation over time .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science, PubMed) and apply statistical models (random-effects) to identify heterogeneity sources .

- Experimental Replication : Standardize variables (e.g., cell lines, pH, solvent) to isolate confounding factors .

- FINER Criteria Evaluation : Assess if prior studies lacked feasibility (e.g., inadequate sample sizes) or novelty (e.g., outdated assays) .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?

- Methodological Answer :

- Automated Liquid Handling : Integrate robotic systems (e.g., Hamilton STAR) to ensure dosing precision in 96/384-well plates .

- Multiparametric Assays : Combine fluorescence resonance energy transfer (FRET) and impedance-based readouts for concurrent activity/toxicity profiling .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables like concentration, temperature, and incubation time .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in hybrid therapeutic systems?

- Methodological Answer :

- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable this compound probes to map cellular targets .

- Nanoparticle Conjugation : Develop PEGylated liposomal formulations to study bioavailability and targeted delivery in vivo .

- Systems Biology : Integrate RNA-seq and metabolomics data (via KEGG pathway analysis) to identify cross-disciplinary mechanisms .

Properties

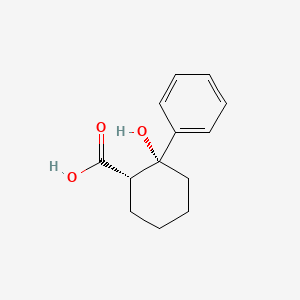

IUPAC Name |

(1S,2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZPUGSOJXZKIP-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024145 | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-63-6 | |

| Record name | rel-(1R,2S)-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloxilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloxilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOXILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WJ167MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.